(S)-Benzyl 2-amino-3-methoxypropanoate
Overview
Description
“(S)-Benzyl 2-amino-3-methoxypropanoate” seems to be a derivative of amino acids, specifically serine . The compound is likely to have applications in scientific research, particularly in the field of organic chemistry.
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to its analogs, such as “®-Methyl 2-amino-3-methoxypropanoate hydrochloride” and "(S)-Methyl 2-amino-3-methoxypropanoate HCl" . These compounds have a molecular weight of approximately 169.61 .
Scientific Research Applications
Toward Nitroxide-Mediated Photopolymerization
This research introduces a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, demonstrating its potential in photoiniferter-based nitroxide-mediated photopolymerization (NMP). The study suggests the compound's significant role in the development of advanced polymer materials with controlled properties through UV irradiation-driven radical polymerization processes (Guillaneuf et al., 2010).
Copolymeric Systems for UV-Curable Pigmented Coatings
In this study, copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties were prepared and analyzed for their application as photoinitiators in ultraviolet-curable pigmented coatings. The findings highlight the compound's relevance in improving the efficiency and performance of UV-curable systems, crucial for high-quality coatings in various industrial applications (Angiolini et al., 1997).
Synthesis and Properties of Hyperbranched Aromatic Polyamide
The thermal polymerization of related compounds demonstrates the creation of hyperbranched aromatic polyamides, underscoring the importance of such chemical reactions in producing polymers with unique properties for potential applications in material science and engineering (Yang et al., 1999).
Study of Physico-Chemical Properties of Potential Beta-Adrenolytics
This research focuses on the physico-chemical properties of compounds with potential beta-adrenolytic activity, including derivatives related to (S)-Benzyl 2-amino-3-methoxypropanoate. The study's insights into lipophilicity, surface activity, and other critical parameters contribute to a deeper understanding of the structure-activity relationships in drug development (Stankovicová et al., 2014).
The Activity of ArabidopsisGlycosyltransferases
Investigating benzoates, this study identifies glycosyltransferase activities in Arabidopsis, which are crucial for understanding the glucosylation of small molecular weight compounds. Such biochemical pathways are fundamental in plant biology, pharmaceuticals, and biotechnological applications, highlighting the broader impacts of research on compounds like this compound (Lim et al., 2002).
properties
IUPAC Name |
benzyl (2S)-2-amino-3-methoxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-8-10(12)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGIWPZJAPVLTD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C(=O)OCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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